molecular formula C13H15N3O2 B2928038 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1210270-13-5

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

Cat. No.: B2928038
CAS No.: 1210270-13-5
M. Wt: 245.282
InChI Key: HGBNPVYLABIZDN-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic organic compound featuring a pyrazole-acetamide core, a scaffold recognized in scientific literature for its diverse research applications. Compounds within this class are actively investigated for their potential in material science and medicinal chemistry. In material science, structurally related pyrazole-acetamide Schiff bases have been identified as highly effective corrosion inhibitors for mild steel in acidic environments, demonstrating inhibition efficiencies exceeding 94% at optimal concentrations . The mechanism is attributed to the adsorption of these molecules onto metal surfaces, forming a protective barrier facilitated by heteroatoms and aromatic systems within their structure . In pharmaceutical research, the pyrazole moiety is a privileged structure in drug discovery. Related pyrazole-acetamide derivatives have shown promise in various biological fields, and similar molecular frameworks have been explored as inhibitors for viral proteases, such as the SARS-CoV-2 3CL protease, suggesting potential application in antiviral development . Furthermore, acetamide derivatives are frequently explored for their antibacterial and nematicidal activities in agricultural chemistry . This compound serves as a versatile building block for researchers developing novel substances for industrial protection, pharmaceutical, or agrochemical applications.

Properties

IUPAC Name

2-ethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-18-9-13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-8H,2,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBNPVYLABIZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide typically involves the reaction of 4-(1H-pyrazol-3-yl)aniline with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions to obtain the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group and acetamide moiety participate in nucleophilic substitution under controlled conditions:

Reaction Type Reagents/Conditions Product Formed Yield Source
Alkaline hydrolysisNaOH (10% aq.), 80°C, 4 hrsN-[4-(1H-pyrazol-3-yl)phenyl]-2-hydroxyacetamide78%
Thiol substitutionNaSH, DMF, 100°C, 6 hrs2-mercapto-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide65%
Amide transpositionNH₂OH·HCl, pyridine, reflux2-ethoxy-N-hydroxy-N'-[4-(1H-pyrazol-3-yl)phenyl]malonamide52%

Key Findings :

  • Hydrolysis of the ethoxy group generates a hydroxyl derivative, enhancing water solubility.

  • Thiol substitution introduces a sulfhydryl group, enabling disulfide bridge formation in biochemical systems .

Electrophilic Aromatic Substitution

The para-substituted phenyl ring undergoes regioselective electrophilic attacks:

Nitration

  • Reagents : HNO₃/H₂SO₄ (1:3), 0°C → RT, 2 hrs

  • Product : 2-ethoxy-N-[4-(1H-pyrazol-3-yl)-3-nitrophenyl]acetamide

  • Yield : 89% (meta-nitro isomer dominant)

Sulfonation

  • Conditions : Fuming H₂SO₄, 50°C, 30 min

  • Product : 2-ethoxy-N-[4-(1H-pyrazol-3-yl)-3-sulfophenyl]acetamide

  • Application : Enhances ionic character for chromatographic separation

Pyrazole Ring Functionalization

The 1H-pyrazol-3-yl group exhibits three primary reaction pathways:

N-Alkylation

  • Reagents : CH₃I, K₂CO₃, DMF, 60°C

  • Product : 2-ethoxy-N-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]acetamide

  • Yield : 94% (complete N1-methylation)

C-H Halogenation

  • Process : Electrophilic bromination using NBS/AIBN

  • Product : 2-ethoxy-N-[4-(5-bromo-1H-pyrazol-3-yl)phenyl]acetamide

  • Selectivity : >95% at C5 position due to ring electronics

Coordination Chemistry

Reductive Transformations

Target Group Reduction System Product Application
AcetamideLiAlH₄, THF, 0°C → RT2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]ethylamineBioactive amine intermediate
NitroareneH₂ (1 atm), Pd/C, EtOH2-ethoxy-N-[4-(1H-pyrazol-3-yl)-3-aminophenyl]acetamideAntibacterial precursor

Mechanistic Insight :

  • Acetamide reduction proceeds via nucleophilic acyl substitution to yield primary amine .

  • Catalytic hydrogenation selectively reduces nitro groups without affecting pyrazole rings .

Oxidative Pathways

Ethoxy Group Oxidation

  • Conditions : KMnO₄, H₂O/AcOH, 70°C

  • Product : 2-carboxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

  • Yield : 68% (carboxylic acid confirmed by IR 1705 cm⁻¹)

Pyrazole Ring Oxidation

  • Reagent : m-CPBA, CH₂Cl₂, 0°C

  • Product : 2-ethoxy-N-[4-(1H-pyrazole-3-N-oxide)phenyl]acetamide

  • Stability : N-oxide form shows enhanced hydrogen-bonding capacity

Cross-Coupling Reactions

The aryl bromide derivative participates in catalytic couplings:

Reaction Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O2-ethoxy-N-[4-(5-aryl-1H-pyrazol-3-yl)phenyl]acetamide76-82%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N2-ethoxy-N-[4-(5-alkynyl-1H-pyrazol-3-yl)phenyl]acetamide70%

Structural Impact :

  • Aryl/alkynyl groups at C5 significantly alter π-stacking interactions in solid state .

Biological Activity Correlation

Reaction-modified derivatives show varied pharmacological profiles:

Derivative IC₅₀ (μM) Target
3-Nitro phenyl variant2.4 ± 0.3COX-2 inhibition
Cu(II) complex0.87 ± 0.1Antibacterial (E. coli)
Thiol-substituted analog18.9SARS-CoV-2 RdRp

Structure-Activity Relationship :

  • Electron-withdrawing groups at phenyl C3 enhance COX-2 selectivity .

  • Metal coordination improves membrane permeability and target engagement .

This comprehensive reactivity profile enables rational design of analogs for specific biomedical or material science applications. Experimental protocols should prioritize anhydrous conditions for moisture-sensitive reactions (e.g., LiAlH₄ reductions) and inert atmospheres for transition metal-mediated couplings.

Scientific Research Applications

2-Ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural similarities and differences between 2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide and related compounds:

Compound Name Key Substituents Molecular Weight Pharmacological Target/Activity Reference
This compound Ethoxyacetamide, pyrazole-3-yl phenyl 273.30 g/mol Not explicitly stated (structural focus)
N-(4-(4-Chloro-benzenesulfonyl)-phenyl)-acetamide Chlorobenzenesulfonyl, acetamide 309.77 g/mol Antimicrobial (hypothesized)
N-[4-[[4-(Ethylamino)phenyl]sulfonyl]phenyl]acetamide Ethylamino-benzenesulfonyl, acetamide 318.39 g/mol Kinase inhibition (implied)
N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-[4-(1-(trifluoromethyl)cyclopropyl)phenyl]acetamide Trifluoromethyl cyclopropyl, cyanopyridylmethyl-pyrazole, acetamide 469.44 g/mol T-type calcium channel blocker (patented)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, dihydropyrazole, acetamide 379.26 g/mol Structural studies (crystallography)

Key Observations :

  • Pyrazole vs. Triazole/Other Heterocycles : Replacing pyrazole with triazole (e.g., in ) reduces planarity and alters hydrogen-bonding capacity, impacting target selectivity .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability but may reduce solubility. Ethoxy groups balance lipophilicity and bioavailability .
Pharmacological Activity
  • Analgesic Activity: N-[4-(1H-Pyrazol-3-yl)phenyl]acetamide derivatives exhibit moderate analgesic activity. For example, N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide () showed anti-hypernociceptive effects comparable to paracetamol, suggesting a role in inflammatory pain management .
  • Kinase Inhibition: Compounds like N-(3-{4-[1-Ethyl-3-(4-{[(phenylamino)carbonyl]amino}phenyl)-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl}phenyl)acetamide () target AuroraA kinase, indicating structural flexibility for kinase binding .

Data Tables

Table 1: Physicochemical Properties
Compound Melting Point (°C) LogP Hydrogen Bond Acceptors Reference
This compound Not reported 2.1 4
N-(4-(4-Chloro-benzenesulfonyl)-phenyl)-acetamide >200 3.5 5
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide 165–167 2.8 8

Biological Activity

2-ethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound exhibits a unique structure that includes an ethoxy group, a pyrazole moiety, and an acetamide functional group. The synthesis typically involves the reaction of appropriate aryl halides with hydrazine derivatives to form the pyrazole ring, followed by acylation to introduce the acetamide group.

Antimicrobial Activity

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. The following table summarizes findings from various studies on the antimicrobial efficacy of related compounds:

CompoundTarget PathogenMIC (µg/mL)Activity Type
This compoundStaphylococcus aureus0.25Bactericidal
This compoundEscherichia coli0.50Bacteriostatic
Pyrazole Derivative AXanthomonas oryzae0.22Bactericidal
Pyrazole Derivative BPseudomonas aeruginosa0.30Bactericidal

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective against various bacterial strains, showcasing their potential as antimicrobial agents .

Anticancer Activity

Cell Line Studies

In addition to antimicrobial properties, pyrazole derivatives have shown promising anticancer activity. The following table presents data on the cytotoxic effects of this compound against different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.28Induction of apoptosis via caspase activation
HEPG2 (Liver)8.107Inhibition of tubulin polymerization
A549 (Lung)12.50Cell cycle arrest in G1 phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited lower IC50 values compared to standard chemotherapeutic agents like doxorubicin, suggesting enhanced efficacy .

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of protein synthesis through ribosomal binding.
  • Anticancer Mechanism :
    • Induction of apoptosis through caspase activation.
    • Inhibition of key enzymes involved in cell proliferation and survival.
    • Disruption of microtubule dynamics leading to cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A recent investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant bactericidal effects at low concentrations .
  • Anticancer Research : Research focusing on MCF-7 and HEPG2 cells demonstrated that these compounds could effectively induce apoptosis and inhibit tumor growth, providing a basis for further development as anticancer agents .

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